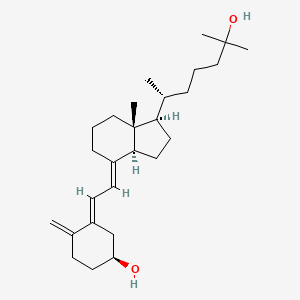

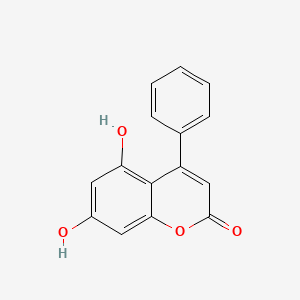

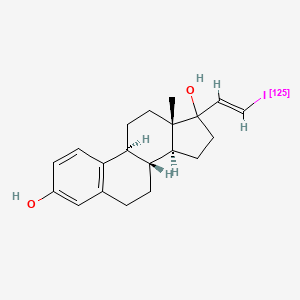

5,7-Dihydroxy-4-phenylcoumarin

Übersicht

Beschreibung

Serratin is a neoflavonoid.

5,7-Dihydroxy-4-phenylcoumarin is a natural product found in Passiflora serratodigitata with data available.

Wissenschaftliche Forschungsanwendungen

Heterocyclische Bausteine

5,7-Dihydroxy-4-phenylcoumarin wird als heterocyclischer Baustein bei der Synthese verschiedener komplexer organischer Verbindungen verwendet .

Fluoreszenz-Sonden

Viele Cumarin-Derivate, darunter this compound, haben aufgrund ihrer starken Fluoreszenz einen Anwendungswert in Fluoreszenz-Sonden .

Farbstoffe und optische Materialien

Die starke Fluoreszenz von Cumarin-Derivaten macht sie auch wertvoll für die Herstellung von Farbstoffen und optischen Materialien .

Antikoagulanz-Aktivität

Es wurde festgestellt, dass viele Cumarin-Derivate eine Antikoagulanz-Aktivität aufweisen, die möglicherweise auf this compound angewendet werden könnte .

Entzündungshemmende Aktivität

Es wurde festgestellt, dass Cumarin-Derivate eine entzündungshemmende Aktivität aufweisen, die möglicherweise auf this compound angewendet werden könnte .

Antibakterielle Aktivität

Cumarin und seine Derivate wurden auf ihre fungiziden und bakteriziden Aktivitäten getestet .

Antitumor-Aktivität

Es wurde festgestellt, dass viele Cumarin-Derivate die Proliferation und Metastasierung vieler Arten von Krebszellen hemmen .

Anti-HIV-Aktivität

Es wurde festgestellt, dass einige Cumarin-Derivate anti-HIV-biologische Aktivitäten aufweisen .

Wirkmechanismus

Target of Action

The primary target of 5,7-Dihydroxy-4-phenylcoumarin is the microtubule-associated protein 1A/1B light chain 3 (LC3) . This compound is used to reduce the levels of mHTT in an allele-selective manner in cultured HD mouse neurons .

Mode of Action

This compound interacts with its target LC3 by binding to it. This interaction leads to the degradation of the target protein . The compound is part of a class of molecules known as autophagy-tethering compounds (ATTECs) that hijack the autophagy protein LC3 for targeted degradation .

Biochemical Pathways

The compound affects the lysosomal pathways . It is part of the emerging degrader technologies that harness alternative degradation machineries, especially lysosomal pathways . The compound is involved in the process of targeted protein degradation (TPD), providing unprecedented opportunities for drug discovery .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

The compound enhances apoptosis in tumor cells due to the arrest of the G2/M stage in the cell cycle . This indicates that the compound could have potential anti-cancer properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is a solid at room temperature , which could influence its stability and efficacy.

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed. Normal measures for preventive fire protection should be taken. The compound should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5,7-Dihydroxy-4-phenylcoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the inflammatory response. Additionally, this compound can modulate the activity of nicotinic acetylcholine receptors, acting as a positive allosteric modulator. This interaction enhances the receptor’s response to acetylcholine, leading to increased ion flow and cellular signaling .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to decrease the levels of reactive oxygen species in cells, thereby reducing oxidative stress. It also affects the expression of melanin synthesis-associated proteins, such as microphthalmia-associated transcription factor, tyrosinase, and tyrosinase-related proteins . These effects contribute to its potential use in treating conditions related to oxidative stress and pigmentation disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the autophagy protein microtubule-associated protein 1A/1B light chain 3 (LC3), facilitating targeted degradation of cellular components through the autophagy-lysosome pathway . Additionally, this compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors, enhancing their activity and promoting neuroprotective effects . These interactions highlight the compound’s potential in therapeutic applications targeting neurodegenerative and inflammatory disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its biological activity for several weeks when stored at appropriate temperatures . Its effects on cellular function may diminish over time, necessitating periodic replenishment in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include hydroxylation, glucuronidation, and sulfation, which facilitate the compound’s excretion from the body . The metabolic pathways of this compound also influence its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters . Once inside the cell, this compound may localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules to modulate cellular processes . Additionally, post-translational modifications, such as phosphorylation, may influence its targeting to specific subcellular compartments, enhancing its therapeutic potential.

Eigenschaften

IUPAC Name |

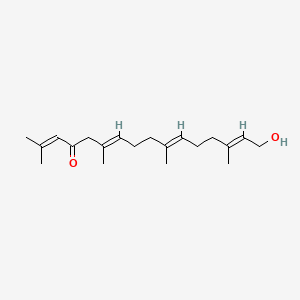

5,7-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQKUJNSVHEHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228251 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-73-8 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

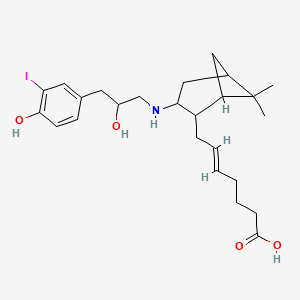

![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)

![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)